molecular formula C10H11Cl2NO B11175622 2,4-dichloro-N-(propan-2-yl)benzamide CAS No. 39887-47-3

2,4-dichloro-N-(propan-2-yl)benzamide

Cat. No.: B11175622
CAS No.: 39887-47-3
M. Wt: 232.10 g/mol
InChI Key: OLOVOOIDPRZXNV-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H11Cl2NO. It is a benzamide derivative, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide group. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(propan-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction and improve selectivity. The final product is typically purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to the active site of the target protein, leading to inhibition or activation of its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

39887-47-3

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,4-dichloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14)

InChI Key

OLOVOOIDPRZXNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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